1,3-Dibromo-2,3-dimethylbutane
Overview
Description
1,3-Dibromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a dibromoalkane, meaning it contains two bromine atoms attached to a butane backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
1,3-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which reacts with alkenes under mild conditions to produce dibromoalkanes . Industrial production methods often involve the use of bromine and appropriate solvents to achieve high yields and purity.
Chemical Reactions Analysis
1,3-Dibromo-2,3-dimethylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include strong bases like potassium tert-butoxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,3-Dibromo-2,3-dimethylbutane is used in various scientific research applications:
Biology and Medicine: While not commonly used directly in biological systems, its derivatives and reaction products can be of interest in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism by which 1,3-dibromo-2,3-dimethylbutane exerts its effects in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form alkenes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,3-Dibromo-2,3-dimethylbutane can be compared with other similar compounds such as:
- 1,2-Dibromo-3,3-dimethylbutane
- 1,4-Dibromo-2,3-dimethylbutane
- 2,3-Dibromohexane
These compounds share similar structural features but differ in the position of the bromine atoms and the overall molecular structure. The uniqueness of this compound lies in its specific bromine substitution pattern, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
1,3-dibromo-2,3-dimethylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(4-7)6(2,3)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLBQBUEWXPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702490 | |
Record name | 1,3-Dibromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49623-54-3 | |
Record name | 1,3-Dibromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromo-2,3-dimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dibromo-2,3-dimethylbutane formed from 3,3-dimethyl-1-butyne?
A1: According to the research paper "Cycloadditionen und Umlagerungen bei Umsetzungen von Bromwasserstoff mit Alkinen" [], this compound is not directly formed from 3,3-dimethyl-1-butyne. Instead, the reaction of 3,3-dimethyl-1-butyne with anhydrous hydrogen bromide under specific conditions primarily yields two products: 2,3-dibromo-2,3-dimethylbutane and this compound. [] The exact mechanism for the formation of these products is not fully elaborated in the provided abstract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.